
2-Methacryloyloxyethyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methacryloyloxyethyl phenyl phosphate is a monoalkyl phosphate.
Scientific Research Applications
Applications in Biomaterials and Biomedical Engineering
Synthesis and Biocompatibility 2-Methacryloyloxyethyl phenyl phosphate is utilized in the synthesis of copolymers to enhance hydroxyapatite deposition on surfaces. This is instrumental in biomedical applications, especially in enhancing the biocompatibility of implants. The capacity of these copolymers to form calcium-rich layers after immersion in synthetic body fluids highlights their potential in tissue engineering and similar fields (Stancu et al., 2004).
Universal Biomembrane Adhesive The monomer, 2-(methacryloyloxy)ethyl choline phosphate, and its polymerization into polyvalent choline phosphate offer a universal biomembrane adhesive. This adhesive shows rapid attachment to mammalian cell membranes and is internalized quickly, indicating its potential utility in drug delivery and tissue engineering (Yu et al., 2013).
Applications in Material Science
Flame Retardant Materials 2-Methacryloyloxyethyl phenyl phosphate is used in the synthesis of copolymers with methyl methacrylate to create flame-retardant materials. These copolymers significantly enhance thermal degradation temperature and exhibit effective flame retardance, making them suitable for various industrial applications (Wang et al., 2006).
properties
CAS RN |
64716-34-3 |
|---|---|
Molecular Formula |
C12H15O6P |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
2-[hydroxy(phenoxy)phosphoryl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15O6P/c1-10(2)12(13)16-8-9-17-19(14,15)18-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,15) |
InChI Key |
LYRWNAXKUQELGU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OC1=CC=CC=C1 |
Other CAS RN |
64716-34-3 |
synonyms |
Phenyl-P Phenyl-P adhesion promoting monome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



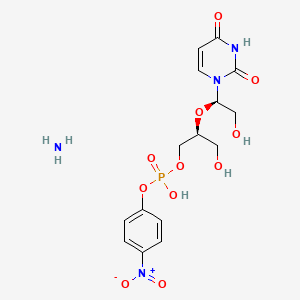

![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234751.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)
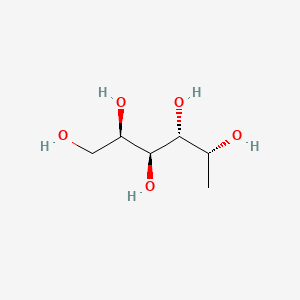
![(2S)-2-(2,4-dichloro-5-methoxy-phenoxy)-N-[[(2R,3R,4S,5R)-5-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methyl]propanamide](/img/structure/B1234761.png)
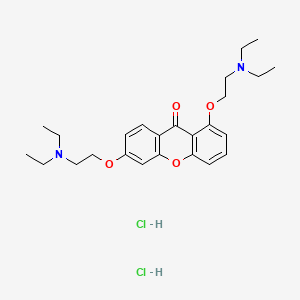
![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)

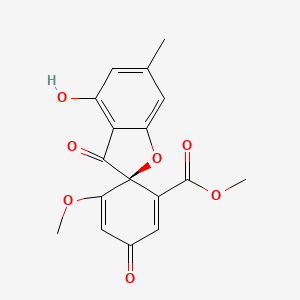
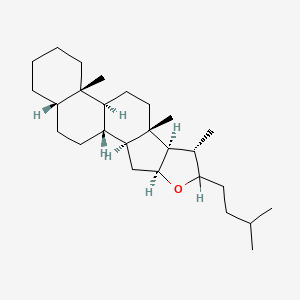
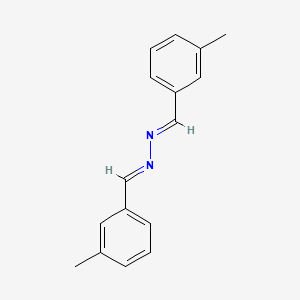
![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)
![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)